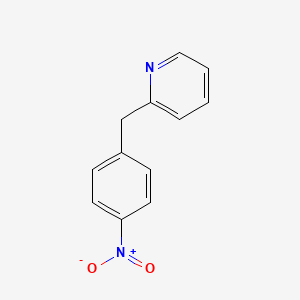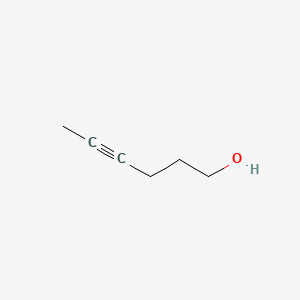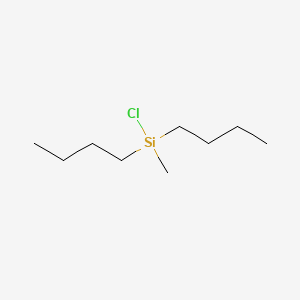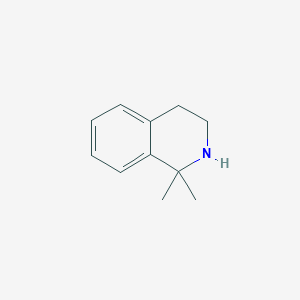
1,1-Diméthyl-1,2,3,4-tétrahydroisoquinoléine
Vue d'ensemble
Description
1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is a naturally occurring compound found in various plants and animals. It has been of interest to researchers due to its potential therapeutic properties. 1MeTIQ has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects.
Applications De Recherche Scientifique
Agent neuroprotecteur
La 1,1-Diméthyl-1,2,3,4-tétrahydroisoquinoléine a été étudiée pour ses propriétés neuroprotectrices. Il a été constaté qu’elle a un effet préventif contre le parkinsonisme et qu’elle présente une activité neuroprotectrice, ce qui pourrait être bénéfique dans le traitement ou la prévention des maladies neurodégénératives comme la maladie de Parkinson .
Effets antidépresseurs
Ce composé a montré qu’il produisait un effet antidépresseur chez les modèles animaux. Il est comparable aux effets des antidépresseurs traditionnels, ce qui indique une utilisation potentielle dans la prise en charge de la dépression .
Modulation des transporteurs de dopamine
La recherche indique que la this compound affecte la liaison in vivo des radioligands aux transporteurs de dopamine présynaptiques (DAT). Cela suggère des applications dans l’étude de la signalisation dopaminergique et éventuellement dans le traitement des troubles liés à un dysfonctionnement de la dopamine .
Synthèse chimique et développement de médicaments
En raison de ses caractéristiques structurales, ce composé est utilisé comme élément constitutif dans la synthèse chimique et le développement de médicaments. Sa présence dans diverses voies de synthèse en fait un composé précieux en chimie médicinale .
Chimie analytique
En chimie analytique, la this compound peut être utilisée comme composé de référence ou comme standard en analyse chromatographique et en spectrométrie de masse, ce qui facilite l’identification et la quantification de composés similaires .
Études sur les toxines environnementales
Le composé a été utilisé dans des études pour comprendre l’impact des toxines environnementales sur le cerveau. Par exemple, il a été utilisé pour étudier la formation de corps de Lewy, une caractéristique clé de la maladie de Parkinson, lorsqu’elle est exposée à des toxines comme la rotenone .
Mécanisme D'action
Target of Action
1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous substance with a broad spectrum of action in the brain . It has been suggested that 1MeTIQ targets dopaminergic neurons . These neurons play a crucial role in the regulation of movement, reward, and memory.
Mode of Action
1MeTIQ demonstrates neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins . This suggests that 1MeTIQ interacts with its targets, the dopaminergic neurons, and prevents their degeneration.
Biochemical Pathways
It is believed that the neuroprotective action of 1metiq may be related to the inhibition of monoamine oxidase (mao), scavenging of free radicals, and antagonism to the glutamatergic system . These actions can help prevent neurodegeneration and maintain the function of dopaminergic neurons.
Pharmacokinetics
It is known that 1metiq can be administered systemically
Result of Action
The administration of 1MeTIQ has been shown to produce neuroprotective effects, as evidenced by its ability to antagonize the behavioral syndrome produced by well-known neurotoxins . Moreover, it has been suggested that 1MeTIQ may cause a mild but significant decrease in the striatal dopamine concentration in rats when administered in high doses .
Action Environment
The action of 1MeTIQ can be influenced by various environmental factors. For instance, the stereoselective study has documented that the neuroprotective action of 1MeTIQ against neurotoxicity is closely related to the presence of ®-1MeTIQ enantiomer as well as raceme, the mixture of ®- and (S)-enantiomers . This suggests that the stereochemical environment can influence the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters . The nature of these interactions includes enzyme inhibition, which can affect the levels of neurotransmitters in the brain. Additionally, 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline has been found to interact with dopamine receptors, influencing dopamine metabolism .
Cellular Effects
1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of dopamine receptors, leading to changes in dopamine signaling pathways . This compound also affects gene expression by altering the transcription of genes involved in neurotransmitter metabolism . Furthermore, it impacts cellular metabolism by inhibiting MAO enzymes, which play a crucial role in the breakdown of neurotransmitters .
Molecular Mechanism
The molecular mechanism of 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline involves several key interactions at the molecular level. It binds to MAO enzymes, inhibiting their activity and leading to increased levels of neurotransmitters such as dopamine . Additionally, it interacts with dopamine receptors, modulating their activity and affecting dopamine signaling pathways . These interactions result in changes in gene expression and enzyme activity, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained changes in neurotransmitter levels and cellular metabolism .
Dosage Effects in Animal Models
The effects of 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline vary with different dosages in animal models. At lower doses, it has been found to have neuroprotective effects, while higher doses can lead to toxic or adverse effects . For instance, low doses of this compound can protect against neurotoxicity induced by other neurotoxins, whereas high doses may cause neurotoxic effects . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline is involved in several metabolic pathways. It interacts with enzymes such as MAO, which are responsible for the metabolism of neurotransmitters . The inhibition of MAO by this compound leads to increased levels of neurotransmitters like dopamine . Additionally, it affects metabolic flux and metabolite levels by altering the activity of enzymes involved in neurotransmitter metabolism .
Transport and Distribution
The transport and distribution of 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline within cells and tissues involve various transporters and binding proteins. Although specific transporters for this compound have not been identified, it is likely that it interacts with membrane-bound proteins that facilitate its transport across cell membranes . The distribution of this compound within tissues can affect its localization and accumulation, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline plays a crucial role in its activity and function. This compound is likely to be localized in specific cellular compartments, such as the mitochondria, where it can interact with enzymes like MAO . Targeting signals and post-translational modifications may direct 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline to these compartments, enhancing its biochemical activity and effects on cellular function .
Propriétés
IUPAC Name |
1,1-dimethyl-3,4-dihydro-2H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-11(2)10-6-4-3-5-9(10)7-8-12-11/h3-6,12H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFODMSKYKYLCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2CCN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343446 | |
| Record name | 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41565-85-9 | |
| Record name | 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




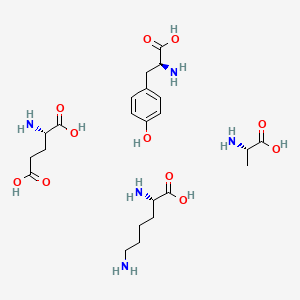
![Benzo[kl]xanthene](/img/structure/B1596164.png)


